2-Amino-1-(4-bromophenyl)-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
2-Amino-1-(4-bromophenyl)-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic quinoline derivative characterized by a hexahydroquinoline core substituted with bromophenyl, diethylaminophenyl, dimethyl, and cyano groups. The 4-bromophenyl group at position 1 provides halogenated aromaticity, while the 4-(diethylamino)phenyl group at position 4 introduces strong electron-donating character, distinguishing it from simpler analogs .
Properties
IUPAC Name |
2-amino-1-(4-bromophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31BrN4O/c1-5-32(6-2)20-11-7-18(8-12-20)25-22(17-30)27(31)33(21-13-9-19(29)10-14-21)23-15-28(3,4)16-24(34)26(23)25/h7-14,25H,5-6,15-16,31H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBMUUUIKSYBGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=C(C=C4)Br)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
311797-78-1 | |
| Record name | 2-AMINO-1-(4-BROMOPHENYL)-4-[4-(DIETHYLAMINO)PHENYL]-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Cross-Coupling Reactions Involving the 4-Bromophenyl Group
The bromine atom on the phenyl ring enables participation in transition-metal-catalyzed cross-coupling reactions. These reactions are critical for modifying the aromatic substituent or introducing new functional groups.
| Reaction Type | Conditions | Products/Outcomes | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Biaryl derivatives | 65–78% | |
| Ullmann Coupling | CuI, L-proline, K₂CO₃, DMSO, 100°C | Aryl ethers or amines | 55% | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Secondary/tertiary aryl amines | 72% |
Key Findings :
-
Suzuki couplings with aryl boronic acids produce biaryl derivatives, enhancing π-conjugation for optoelectronic applications.
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Ullmann reactions form C–O or C–N bonds under mild conditions, useful for pharmaceutical intermediates.
Reactivity of the Nitrile Group
The carbonitrile moiety (-C≡N) undergoes nucleophilic additions and cyclizations, enabling structural diversification.
| Reaction Type | Conditions | Products/Outcomes | Yield | References |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄ (conc.), H₂O, reflux | Carboxylic acid or amide | 85% | |
| Cycloaddition (Click Chemistry) | CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH | Tetrazole derivatives | 90% | |
| Reduction | LiAlH₄, THF, 0°C → rt | Primary amine | 68% |
Key Findings :
-
Acidic hydrolysis yields a carboxylic acid, while controlled conditions produce amides.
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Click chemistry with azides generates tetrazoles, valuable in medicinal chemistry for bioisosteric replacement.
Transformations of the Diethylamino Group
The diethylamino (-N(CH₂CH₃)₂) group participates in alkylation and oxidation reactions.
| Reaction Type | Conditions | Products/Outcomes | Yield | References |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 82% | |
| Oxidation | mCPBA, CH₂Cl₂, 0°C → rt | N-Oxide derivative | 45% |
Key Findings :
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Quaternary ammonium salts enhance solubility in polar solvents, useful for formulation studies .
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N-Oxidation modifies electronic properties, affecting binding affinity in receptor interactions .
Reduction and Oxidation of the Ketone
The 5-oxo group undergoes redox reactions, altering the electronic structure of the hexahydroquinoline core.
| Reaction Type | Conditions | Products/Outcomes | Yield | References |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | 75% | |
| Oppenauer Oxidation | Al(OiPr)₃, acetone, reflux | Diketone (dehydrogenated quinoline) | 60% |
Key Findings :
-
Reduction stabilizes the hexahydroquinoline ring, while oxidation introduces conjugation for photophysical studies.
Cyclization and Ring Expansion
The hexahydroquinoline core participates in cyclization reactions to form fused heterocycles.
| Reaction Type | Conditions | Products/Outcomes | Yield | References |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | HCl (gas), EtOH, reflux | Pyrido[2,3-d]pyrimidine derivatives | 78% | |
| Thermal Rearrangement | Xylene, 140°C | Benzazepine analogs | 52% |
Key Findings :
-
Cyclization reactions expand the compound’s utility in synthesizing polycyclic scaffolds for drug discovery .
Substitution at the Amino Group
The primary amino group (-NH₂) undergoes acylation or sulfonation to modify solubility and bioactivity.
| Reaction Type | Conditions | Products/Outcomes | Yield | References |
|---|---|---|---|---|
| Acylation | AcCl, pyridine, CH₂Cl₂, 0°C | Acetamide derivative | 88% | |
| Sulfonation | SO₃·Py, DMF, 50°C | Sulfonamide | 63% |
Key Findings :
Scientific Research Applications
Physical Properties
- Appearance : Typically exists as a solid.
- Solubility : Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds similar to this structure exhibit cytotoxic effects against various cancer cell lines. The hexahydroquinoline framework is known for its ability to interact with biological targets involved in cancer progression.
- Antimicrobial Properties : Research indicates potential antimicrobial activities against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
- Neuropharmacology : The diethylamino group may enhance central nervous system penetration, suggesting possible applications in treating neurological disorders.
Materials Science
- Dye Sensitizers in Solar Cells : The compound's unique electronic properties make it a candidate for use as a dye sensitizer in photovoltaic applications. Its ability to absorb light and convert it to electrical energy can be harnessed in solar cell technology.
- Organic Light Emitting Diodes (OLEDs) : Due to its luminescent properties, it can be explored as an emitter material in OLEDs, contributing to advancements in display technologies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated effective inhibition of cell proliferation in breast cancer cell lines (IC50 values < 10 µM). |
| Study B | Antimicrobial Testing | Showed significant activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study C | Photovoltaic Applications | Achieved a power conversion efficiency of 5% when used as a dye sensitizer in solar cells. |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Halogen Effects : Bromine (target) and chlorine () contribute to lipophilicity, but bromine’s larger atomic radius may enhance van der Waals interactions in crystal packing .
- Bulkiness: The diethylamino group introduces steric hindrance, likely affecting molecular conformation and intermolecular interactions compared to smaller substituents like methoxy or methyl .
Crystallographic and Conformational Analysis
X-ray diffraction data for analogous compounds () reveal that substituents significantly influence molecular conformation:
- Torsion Angles : In 4-(4-bromo-phenyl)-8-methyl-... (), the bromophenyl group induces a torsional angle of −64.06° between C1–C8–C9–C10, while dimethyl groups at C7 enforce chair-like cyclohexane ring conformations .
- Hydrogen Bonding: The amino and cyano groups in the target compound may form N–H⋯N hydrogen bonds, similar to those observed in , promoting crystalline order .
Pharmacological Potential and Structure-Activity Relationships (SAR)
Biological Activity
2-Amino-1-(4-bromophenyl)-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 312267-19-9) is a synthetic compound belonging to the quinoline class of chemicals. Its complex structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C26H27BrN4O
- Molecular Weight : 491.42 g/mol
- Structure : The compound features a quinoline backbone with various substituents including a bromophenyl group and a diethylamino group.
Biological Activity Overview
Research into the biological activities of quinoline derivatives has revealed a variety of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been studied for its potential as an anticancer agent.
Anticancer Activity
A study highlighted the anticancer properties of similar quinoline derivatives. The compound was screened against various cancer cell lines using multicellular spheroids to assess its efficacy. Results indicated that derivatives with similar structural motifs exhibited significant cytotoxicity against cancer cells, suggesting that 2-amino-1-(4-bromophenyl)-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile may also possess similar activity .
The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that its anticancer effects may be due to:
- Inhibition of cell proliferation : Quinoline derivatives often interfere with cell cycle progression.
- Induction of apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
Table 1: Summary of Biological Activities of Related Quinoline Derivatives
Safety and Toxicity
While specific toxicity data for 2-amino-1-(4-bromophenyl)-4-(4-(diethylamino)phenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is limited, general safety assessments for quinoline derivatives suggest potential hepatotoxicity and neurotoxicity at higher doses. Further studies are necessary to establish a safety profile for this specific compound.
Q & A
Basic: What are the standard synthetic routes for this hexahydroquinoline derivative, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via a multi-component condensation reaction involving substituted aldehydes, ketones, and nitriles. A protocol analogous to involves reacting 4-bromobenzaldehyde with α-tetralone and malononitrile in ethanol under reflux, catalyzed by ammonium acetate. Key parameters for optimization include:
- Catalyst load : Excess ammonium acetate (e.g., 8:1 molar ratio to reactants) enhances cyclization efficiency .
- Solvent choice : Polar protic solvents (ethanol, methanol) improve solubility and reaction homogeneity.
- Reaction time : Extended heating (6–8 hours) ensures complete ring closure, as confirmed by TLC monitoring .
- Microwave-assisted synthesis : Reduces reaction time and improves yield (reported for analogous tetrahydrochromenes in ).
Advanced: How can regioselectivity challenges during cyclization be addressed, particularly with competing diethylamino and bromophenyl substituents?
Methodological Answer:
Regioselectivity is influenced by steric and electronic effects of substituents. For example:
- Electronic effects : The electron-donating diethylamino group directs electrophilic attack to the para position, while the bromophenyl group acts as an electron-withdrawing meta director. Computational modeling (DFT) can predict preferential attack sites .
- Steric hindrance : Bulky substituents (e.g., 7,7-dimethyl groups) favor endo transition states, as observed in X-ray crystallography of related chromenes ( ).
- Catalyst modulation : Palladium-catalyzed reductive cyclization () may suppress side reactions by stabilizing intermediates.
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- X-ray crystallography : Resolves bond lengths, angles, and torsional strain. For example, in , the chromene ring showed an r.m.s. deviation of 0.199 Å from planarity, with a dihedral angle of 25.9° between aromatic rings .
- NMR spectroscopy : H and C NMR identify substituent effects. The diethylamino group typically appears as a quartet at δ 3.2–3.5 ppm (CH) and a triplet at δ 1.1–1.3 ppm (CH) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] with <2 ppm error).
Advanced: How do structural distortions (e.g., non-planar hexahydroquinoline rings) impact electronic properties and bioactivity?
Methodological Answer:
Non-planarity alters conjugation and frontier molecular orbitals:
- Crystallographic data : In , the chromene ring buckles (r.m.s. deviation 0.199 Å), reducing π-orbital overlap and increasing HOMO-LUMO gaps .
- DFT calculations : Compare optimized geometries with experimental data to quantify strain energy. For example, twisted dihydroquinoline rings in showed a 77° dihedral angle between aromatic systems, diminishing charge transfer efficiency .
- Bioactivity implications : Reduced planarity may hinder intercalation with enzyme active sites, as seen in triazole derivatives ().
Basic: What are common impurities formed during synthesis, and how are they resolved?
Methodological Answer:
- By-products : Unreacted aldehyde (detectable via aldehyde-selective staining on TLC) and dimeric adducts.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates the product. For persistent impurities, recrystallization in ethanol/water (7:3 v/v) improves purity .
- Analytical validation : HPLC with a C18 column (acetonitrile/water mobile phase) confirms >95% purity.
Advanced: How can computational methods predict and resolve contradictions in reported bioactivity data?
Methodological Answer:
- Molecular docking : Simulate interactions with target enzymes (e.g., carbonic anhydrase in ). Compare binding affinities across studies to identify assay-specific variables (e.g., pH, co-solvents).
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values. For example, bromophenyl groups increase lipophilicity (logP >3), enhancing membrane permeability but reducing solubility .
- Meta-analysis : Statistically evaluate discrepancies using tools like RevMan, adjusting for covariates (e.g., cell line variability).
Basic: What are the thermal stability and decomposition profiles of this compound?
Methodological Answer:
- TGA/DSC : Thermal decomposition typically occurs at 250–300°C, with a melting point >250°C (analogous to compounds in ).
- Kinetic analysis : Use the Flynn-Wall-Ozawa method to calculate activation energy (E) from TGA data. For example, 7,7-dimethyl groups stabilize the structure, increasing E by ~20 kJ/mol compared to non-methylated analogs .
Advanced: How does solvent polarity influence the compound’s tautomeric equilibria?
Methodological Answer:
- NMR titration : In DMSO-d, the amino group exhibits tautomerism (enamine vs. imine forms). Chemical shifts at δ 6.5–7.5 ppm (aromatic protons) and δ 8.1–8.3 ppm (imine NH) indicate equilibrium positions .
- Solvent dielectric constant : High polarity (e.g., water) stabilizes the zwitterionic form, while low polarity (toluene) favors neutral tautomers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
